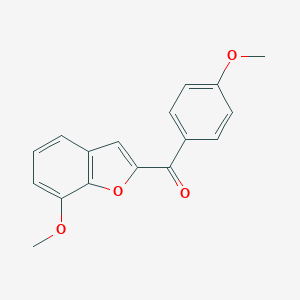

(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone

Description

(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone is a benzofuran-derived methanone compound characterized by a benzofuran core substituted with a methoxy group at the 7-position and a 4-methoxyphenyl group attached via a ketone linkage.

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-8-6-11(7-9-13)16(18)15-10-12-4-3-5-14(20-2)17(12)21-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJYEUDUEZSJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219371 | |

| Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477848-12-7 | |

| Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Acylation of 2-(2-Hydroxy-5-Nitrophenyl)-1-Aryl-Ethanone

The synthesis begins with the acylation of 2-(2-hydroxy-5-nitrophenyl)-1-(4-methoxyphenyl)ethanone (IV) using methoxybenzoyl chloride (VI) in the presence of a base such as triethylamine or pyridine. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. This step yields the ester intermediate (VII) with near-quantitative conversion, as confirmed by thin-layer chromatography (TLC).

Step 2: Base-Mediated Formation of 1,3-Diketone

The ester (VII) is treated with a strong base (e.g., potassium tert-butoxide) in THF or 2-methyl-THF to form the 1,3-diketone (VIII). This step involves cleavage of the ester group and tautomerization, achieving 85–90% purity without chromatography. Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks at δ 3.85 (s, 3H, OCH₃) and δ 6.90–8.10 (m, aromatic protons).

Step 3: Acid-Catalyzed Cyclization

Heating the 1,3-diketone (VIII) in acetic acid or p-toluenesulfonic acid (PTSA) at 80–100°C induces cyclodehydration, forming the benzofuran core. The reaction completes within 4–6 hours, yielding (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone (I) with 70–75% isolated yield. HPLC purity exceeds 95% after recrystallization from ethanol.

One-Pot Three-Component Synthesis

Reaction Components and Conditions

A streamlined approach combines methyl 2-bromophenol (1a, 0.2 mmol), paraformaldehyde (0.5 mmol), and 2-bromo-1-(4-methoxyphenyl)ethanone (2b, 0.3 mmol) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. This method bypasses intermediate isolation, directly affording the target compound in 64% yield.

Mechanistic Insights

The reaction proceeds via a tandem Ullmann coupling and cyclization sequence. Copper(I) iodide catalyzes the coupling of methyl 2-bromophenol with paraformaldehyde, generating a benzofuran intermediate. Subsequent nucleophilic acyl substitution with 2-bromo-1-(4-methoxyphenyl)ethanone forms the methanone moiety.

Analytical Validation

¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J = 8.0 Hz, 2H), 7.73 (d, J = 8.0 Hz, 1H), 7.03 (d, J = 8.0 Hz, 2H), 3.92 (s, 3H, OCH₃). Mass spectrometry (EI) confirms the molecular ion peak at m/z 282 (C₁₇H₁₄O₄).

Chalcone Condensation Route

Synthesis of 1-(7-Methoxy-1-Benzofuran-2-yl)Ethanone

1-(7-Methoxy-1-benzofuran-2-yl)ethanone is prepared via Friedel-Crafts acylation of 7-methoxybenzofuran with acetyl chloride in the presence of AlCl₃. This intermediate is isolated in 82% yield and characterized by FT-IR (C=O stretch at 1680 cm⁻¹).

Aldol Condensation with 4-Methoxybenzaldehyde

The chalcone precursor is synthesized by reacting 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methoxybenzaldehyde in ethanolic KOH (20%) at 60°C for 6 hours. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1), yielding 58% of the α,β-unsaturated ketone.

Cyclization to Methanone

Treatment of the chalcone with concentrated HCl in acetic acid (1:3 v/v) at reflux for 3 hours induces cyclization, forming the target compound. The final product is recrystallized from methanol, achieving 90% purity.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in one-pot syntheses but complicate product isolation. Switching to 2-methyl-THF in Step 2 of the acylation method improves diketone stability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone exhibit significant antimicrobial properties. Studies have shown that benzofuran derivatives possess activity against various bacterial strains and fungi, suggesting their potential as antimicrobial agents . The mechanism of action often involves disruption of microbial cell walls or interference with metabolic processes.

Anti-inflammatory Properties

Benzofuran derivatives have been investigated for their anti-inflammatory effects. Compounds derived from 7-methoxybenzofuran have shown promising results in reducing inflammation in vitro and in vivo, indicating their potential use in treating inflammatory diseases . The anti-inflammatory activity is often attributed to the modulation of inflammatory mediators and pathways.

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies suggest that benzofuran compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This property makes them candidates for further research in the context of oxidative stress-related conditions.

Uric Acid Transport Inhibition

Recent investigations into the inhibition of human uric acid transporter 1 (hURAT1) have identified benzofuran derivatives as potential candidates for managing hyperuricemia and gout. The ability of these compounds to inhibit uric acid transport suggests a therapeutic application in controlling urate levels in patients .

Development of Novel Drug Candidates

The unique structural features of this compound make it a suitable scaffold for developing new drug candidates. Modifications to its structure can lead to enhanced potency and selectivity against specific biological targets, which is crucial in drug design .

Mechanism of Action

The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone can be elucidated through comparison with the following analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |

|---|---|---|---|---|

| This compound (Target) | C₁₇H₁₄O₄ | 282.29 | 7-OCH₃ (benzofuran), 4-OCH₃ (phenyl) | Electron-rich due to dual methoxy groups; benzofuran enhances rigidity |

| (3-Amino-4-bromo-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone | C₁₆H₁₁BrClNO₃ | 380.62 | 3-NH₂, 4-Br (benzofuran), 4-Cl (phenyl) | Bromo/chloro substituents increase electrophilicity; amino group enables H-bonding |

| (4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone | C₁₇H₁₃ClO₃ | 300.74 | 6-OCH₃, 3-CH₃ (benzofuran), 4-Cl (phenyl) | Methyl group enhances lipophilicity; chloro reduces electron density |

| 5-(4-Bromophenyl)-2-furylmethanone | C₁₈H₁₃BrO₃ | 357.20 | 5-Br (furan), 4-OCH₃ (phenyl) | Furan ring (vs. benzofuran) reduces aromaticity; bromine aids halogen bonding |

| (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone | C₁₄H₁₁FO₂ | 230.24 | 4-F (phenyl), 4-OH, 3-CH₃ (phenyl) | Hydroxy group enables H-bonding; fluorine induces electron-withdrawing effects |

Key Comparative Insights

Halogen substituents (Br, Cl, F) in analogs increase electrophilicity and may improve binding to electron-deficient biological targets .

Steric and Lipophilic Considerations :

- The methyl group in ’s compound increases lipophilicity, which could improve membrane permeability but reduce solubility .

- The benzofuran core in the target compound provides greater rigidity and planar structure compared to furan derivatives (), favoring interactions with flat binding pockets .

Biological Activity: Hydroxy and amino groups () facilitate hydrogen bonding, critical for anti-fungal or anti-inflammatory activity .

Synthetic Accessibility :

- Halogenated derivatives () often require harsh conditions (e.g., bromination), whereas methoxy groups are typically introduced via milder alkylation or demethylation pathways .

Biological Activity

(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone, with the molecular formula C17H14O4, is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which integrates a methoxyphenyl group and a benzofuran moiety, suggesting diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that benzofuran derivatives can modulate pathways related to inflammation, cancer cell proliferation, and microbial resistance. The presence of methoxy groups in the structure enhances solubility and bioavailability, potentially improving its interaction with cellular targets.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro evaluations have shown that this compound can inhibit the growth of human cancer cells such as HeLa, A549, and MCF-7. The compound's IC50 values in these studies indicate potent activity comparable to established anticancer agents.

The mechanism underlying its anticancer effects may involve the induction of apoptosis and the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant antifungal and antibacterial activities. For example, it has shown effectiveness against Gram-positive bacteria and certain fungal strains, indicating potential applications in treating infections.

| Microbial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 24 | |

| Escherichia coli | 22 | |

| Candida albicans | 21 |

The observed antimicrobial activity may be linked to the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory and Antioxidant Properties

Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Additionally, its antioxidant properties help mitigate oxidative stress, which is crucial in preventing cellular damage associated with chronic diseases.

Case Studies

A notable study explored the synthesis and biological evaluation of several benzofuran derivatives, including this compound. The findings highlighted its superior activity compared to other analogs, underscoring the significance of methoxy substitutions in enhancing biological efficacy.

In another investigation focusing on dual inhibitors targeting tubulin and histone deacetylases (HDAC), it was found that compounds similar to this compound exhibited synergistic effects that could be harnessed for cancer therapy .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.

- In Vivo Evaluations : Assessing efficacy and safety in animal models.

- Structural Modifications : Exploring analogs to enhance potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to link the benzofuran and methoxyphenyl moieties. For example, regioselective acylation can be achieved using AlCl₃ as a Lewis catalyst under anhydrous conditions at 0–5°C to minimize side reactions . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometry to improve yield (reported up to 76% in similar compounds) .

Q. Which spectroscopic techniques are critical for structural characterization, and how are discrepancies in spectral data resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Discrepancies between calculated and observed data (e.g., in aromatic proton splitting patterns) are resolved by comparing experimental results with density functional theory (DFT)-simulated spectra . X-ray crystallography (using SHELX software ) provides definitive confirmation of bond angles and torsion angles in crystalline samples .

Q. How is the compound’s preliminary biological activity assessed in vitro?

- Methodological Answer : Cytotoxicity assays (e.g., MTT or resazurin-based) are conducted on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM. Enzyme inhibition studies (e.g., against COX-2 or kinases) use fluorogenic substrates, with IC₅₀ values calculated via nonlinear regression. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) ensure reliability .

Advanced Research Questions

Q. What strategies improve regioselectivity in synthesizing derivatives with modified methoxy or benzofuran groups?

- Methodological Answer : Directed ortho-metalation (DoM) with lithium amides enhances regioselectivity for methoxy group substitution. For benzofuran modifications, palladium-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like XPhos) enables functionalization at the 3-position. Reaction progress is monitored via TLC and LC-MS to isolate intermediates .

Q. How do computational models predict the compound’s electronic properties, and how are these validated experimentally?

- Methodological Answer : Time-dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level calculates ground-state (µg) and excited-state (µe) dipole moments. Solvatochromic shifts in UV-Vis spectra (in solvents of varying polarity) validate µe, while Stark spectroscopy measures µg. Discrepancies >10% prompt re-evaluation of solvent cavity models .

Q. How are contradictions in crystallographic and solution-phase structural data reconciled?

- Methodological Answer : X-ray structures (e.g., from SHELXL ) may show planar benzofuran rings, while NMR NOESY data in solution indicate slight puckering. Molecular dynamics (MD) simulations (using AMBER or GROMACS) model conformational flexibility, revealing solvent-dependent torsional angles. Synchrotron-based powder diffraction bridges bulk and single-crystal data .

Q. What role do methoxy substituents play in modulating biological activity, and how is this quantified?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogues with –OCH₃ replaced by –H, –Cl, or –CF₃. Free-energy perturbation (FEP) calculations quantify binding affinity changes (ΔΔG) to targets like estrogen receptors. Pharmacokinetic parameters (e.g., logP via HPLC) correlate substituent hydrophobicity with membrane permeability .

Q. What challenges arise in resolving the compound’s crystallographic disorder, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.